

Nostopeptin B: A Technical Guide to its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: Nostopeptin B

Cat. No.: B15578483

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B is a cyclic depsipeptide originally isolated from the cyanobacterium *Nostoc minutum*. As a member of the cyanopeptolin class of natural products, it has garnered interest within the scientific community for its potent inhibitory activity against key serine proteases. This technical guide provides a comprehensive overview of the physicochemical properties of **Nostopeptin B**, detailed experimental protocols for its study, and an exploration of its biological mechanism of action, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Nostopeptin B is characterized as a colorless, amorphous powder.^[1] Its core structure is a cyclic peptide containing several non-proteinogenic amino acids, which contribute to its unique chemical features and biological activity.

Table 1: Summary of Physicochemical Data for Nostopeptin B

Property	Value	Reference
Molecular Formula	C ₄₆ H ₇₀ N ₈ O ₁₂	[2]
Molecular Weight	927.11 g/mol	[2]
Monoisotopic Mass (Neutral)	926.5113197 Da	[2]
Appearance	Colorless amorphous powder	[1]
Optical Rotation	[α] ²³ _D -91° (c 0.1, MeOH)	[1]
UV-Vis λ _{max} (MeOH)	278 nm (ε 1300)	[1]
Solubility	Soluble in methanol and chloroform; sparingly soluble in water and n-hexane.	[1]
Stability	Relatively stable at neutral and acidic pH. Susceptible to degradation under alkaline conditions. Stable at room temperature, with long-term storage recommended at -20°C.[3][4][5]	

Spectral Data

The structure of **Nostopeptin B** has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Position	¹³ C	¹ H (J in Hz)
Gln-Ac		
2	173.9	
3	55.2	4.41 (d, 3.3)
4	28.6	2.42 (m)
5	32.1	3.41 (m), 4.29 (dd, 9.1, 4.0)
6	176.5	
NH ₂	7.00 (br), 7.24 (br)	
Ac-CH ₃	22.8	2.01 (s)
Ac-CO	173.1	
O-Hmp		
2	78.2	4.30 (dd, 9.2, 2.9)
3	35.1	1.43 (m), 1.77 (m)
4	40.2	2.06 (m)
5	64.0	
Me	18.9	0.77 (d, 7.3)
Leu		
NH	8.23 (d, 7.3)	
2	53.5	4.46 (dd, 9.2, 5.5)
3	42.1	1.65 (m)
4	25.9	1.65 (m)
5	23.1	0.94 (d, 6.6)
5'	21.8	0.90 (d, 6.6)
Ahp		

NH		
2	175.1	
3	55.1	5.15 (dd, 5.5, 3.3)
4	29.9	1.95 (m), 2.15 (m)
5	31.2	2.42 (m)
6	88.1	5.45 (br s)
Ile		
NH	7.95 (d, 9.2)	
2	60.1	4.21 (dd, 9.2, 3.3)
3	38.1	1.89 (m)
4	25.5	1.20 (m), 1.50 (m)
5	11.8	0.88 (t, 7.3)
Me	15.9	0.85 (d, 6.6)
N-Me-Tyr		
2	61.2	4.95 (dd, 10.3, 4.8)
3	37.5	3.05 (dd, 13.9, 4.8), 3.15 (dd, 13.9, 10.3)
N-Me	30.9	2.81 (s)
1'	128.9	
2', 6'	130.8	7.05 (d, 8.4)
3', 5'	116.1	6.71 (d, 8.4)
4'	156.9	
Ile		
NH	7.89 (d, 9.9)	
2	60.2	4.15 (dd, 9.9, 4.8)

3	38.2	1.85 (m)
4	25.4	1.18 (m), 1.48 (m)
5	11.7	0.86 (t, 7.3)
Me	15.8	0.83 (d, 6.6)

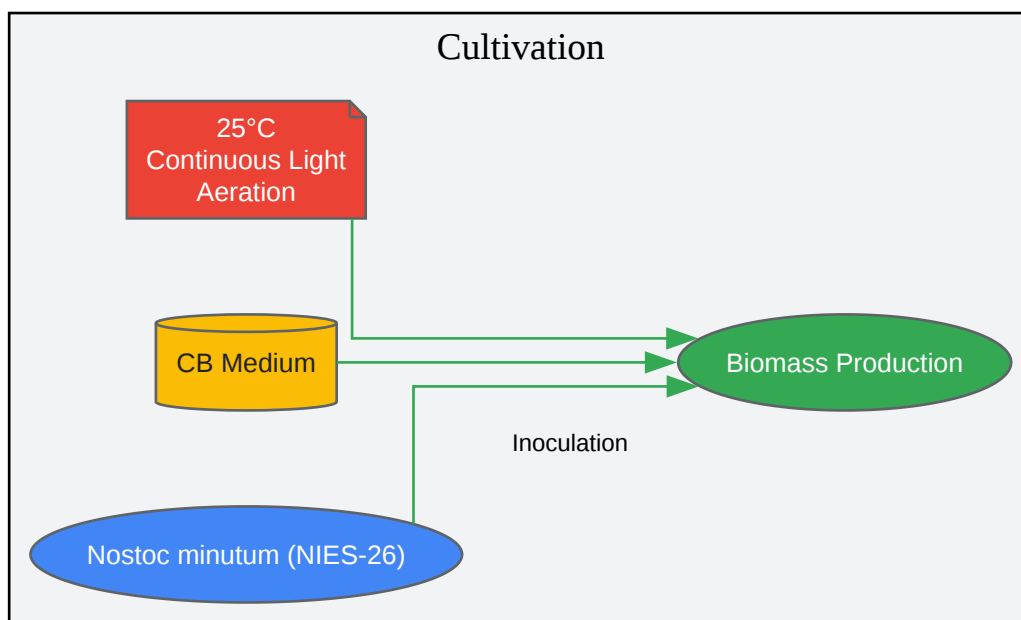
Data from Okino et al., 1997. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.

Experimental Protocols

Cultivation of *Nostoc minutum*

The cyanobacterium *Nostoc minutum* (NIES-26) is cultured in large-scale glass bottles containing CB medium under controlled conditions to generate sufficient biomass for extraction.

- Medium Composition (per liter):
 - $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$: 15 mg
 - KNO_3 : 10 mg
 - K_2HPO_4 : 10 mg
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 10 mg
 - Na_2SiO_3 : 10 mg
 - Trace metal solution
- Culture Conditions:
 - Temperature: 25°C
 - Illumination: Continuous cool-white fluorescent light
 - Aeration: Filtered air bubbled through the culture



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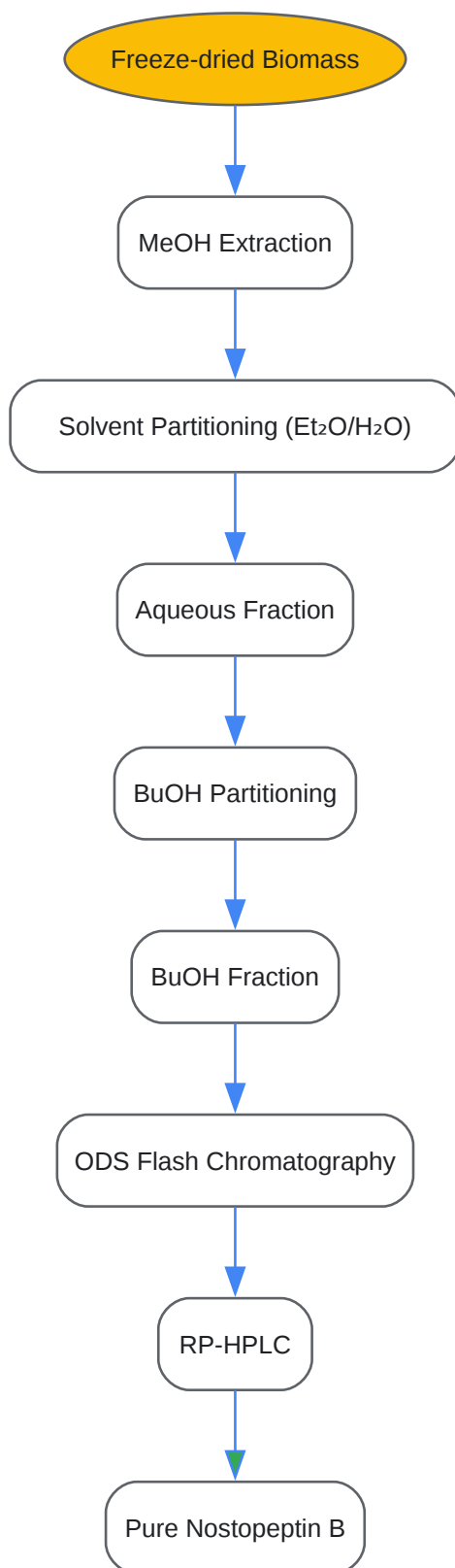
Cultivation workflow for *Nostoc minutum*.

Extraction and Isolation of Nostopeptin B

The following protocol is adapted from the original isolation procedure by Okino et al. (1997).^[1]

- Extraction: Freeze-dried algal cells are extracted with methanol (MeOH). The extract is concentrated and partitioned between diethyl ether (Et₂O) and water (H₂O).
- Solvent Partitioning:
 - The aqueous fraction is partitioned with n-butanol (BuOH).
 - The BuOH-soluble fraction is subjected to further purification.
- Chromatography:
 - ODS Flash Chromatography: The BuOH fraction is loaded onto an ODS (octadecylsilane) flash chromatography column and eluted with a stepwise gradient of MeOH in H₂O (20-100%).

- Reversed-Phase HPLC: Fractions containing **Nostopeptin B** (identified by bioassay or analytical HPLC) are pooled and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile (MeCN) in H₂O with 0.05% trifluoroacetic acid (TFA) is employed for elution.



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Extraction and isolation workflow for **Nostopeptin B**.

Enzyme Inhibition Assays

This protocol is a general method for determining the inhibitory activity of **Nostopeptin B** against elastase.

- Reagents:
 - Porcine pancreatic elastase
 - Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide
 - Assay Buffer: 0.2 M Tris-HCl, pH 8.0
 - **Nostopeptin B** dissolved in a suitable solvent (e.g., DMSO)
- Procedure:
 - In a 96-well plate, add the assay buffer, elastase solution, and varying concentrations of **Nostopeptin B**.
 - Pre-incubate the enzyme and inhibitor at room temperature.
 - Initiate the reaction by adding the substrate.
 - Monitor the increase in absorbance at 405 nm over time using a microplate reader.
 - Calculate the rate of reaction and determine the IC₅₀ value.

This protocol outlines a general procedure for assessing the inhibitory effect of **Nostopeptin B** on chymotrypsin activity.

- Reagents:
 - Bovine pancreatic α -chymotrypsin
 - Substrate: N-Benzoyl-L-tyrosine ethyl ester (BTEE) or N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
 - Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂

- **Nostopeptin B** dissolved in a suitable solvent (e.g., DMSO)
- Procedure:
 - In a 96-well plate or cuvette, combine the assay buffer, chymotrypsin solution, and different concentrations of **Nostopeptin B**.
 - Pre-incubate the enzyme and inhibitor.
 - Start the reaction by adding the substrate.
 - Measure the change in absorbance at the appropriate wavelength (e.g., 256 nm for BTEE or 405 nm for the p-nitroanilide substrate) over time.
 - Calculate the reaction velocity and determine the IC_{50} value.

Biological Activity and Mechanism of Action

Nostopeptin B is a potent inhibitor of the serine proteases elastase and chymotrypsin.^[1] This inhibitory activity is the basis of its biological effects.

Table 3: Inhibitory Activity of Nostopeptin B

Enzyme	IC_{50}	Reference
Elastase	1.2 μ M	[6]
Chymotrypsin	1.6 μ g/mL	[7]

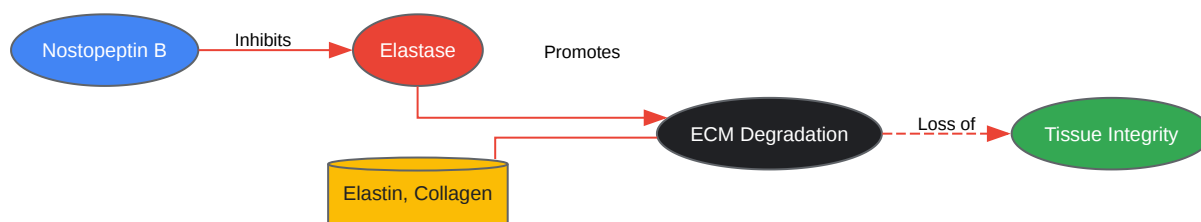
Note: IC_{50} values can vary depending on the specific assay conditions.

Signaling Pathways

Elastase and chymotrypsin are involved in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and cancer. By inhibiting these proteases, **Nostopeptin B** can modulate their downstream signaling pathways.

Neutrophil elastase plays a significant role in the degradation of extracellular matrix (ECM) components such as elastin and collagen. This process is crucial in both normal tissue turnover

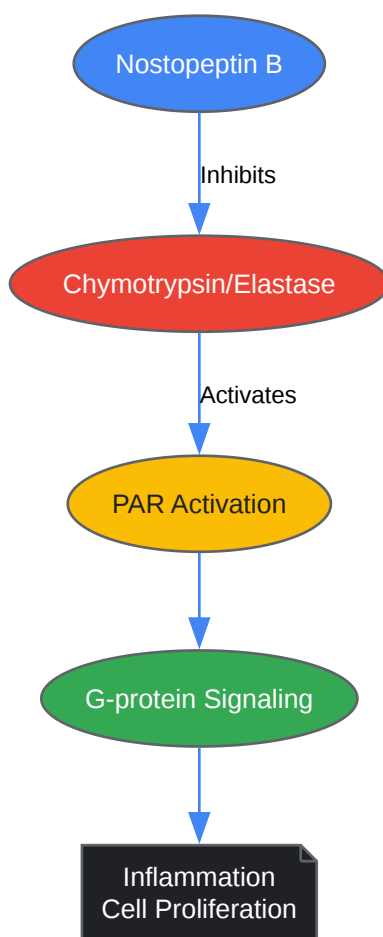
and in pathological conditions like emphysema and rheumatoid arthritis. **Nostopeptin B**, by inhibiting elastase, can prevent the breakdown of the ECM, thereby preserving tissue integrity.



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Inhibition of elastase-mediated ECM degradation.

Serine proteases, including chymotrypsin and elastase, can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). PAR activation initiates intracellular signaling cascades that can lead to inflammatory responses, cell proliferation, and other cellular effects. By inhibiting these proteases, **Nostopeptin B** can prevent the activation of PARs and the subsequent downstream signaling events.



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Modulation of PAR signaling by **Nostopeptin B**.

Conclusion

Nostopeptin B is a well-characterized cyanobacterial metabolite with significant potential as a pharmacological tool and a lead compound for drug discovery. Its potent and selective inhibition of elastase and chymotrypsin provides a clear mechanism for its biological activity. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic applications of **Nostopeptin B** and related compounds. Future studies may focus on optimizing its structure to enhance potency and pharmacokinetic properties, as well as exploring its efficacy in preclinical models of inflammatory diseases and cancer.

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